
1-Dodecan-d25-ol
Descripción general
Descripción
1-Dodecan-d25-ol: is a deuterated form of dodecyl alcohol, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula CD3(CD2)11OH and a molecular weight of 211.49 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
Aplicaciones Científicas De Investigación
Chemistry: 1-Dodecan-d25-ol is used as a surfactant and emulsifier in various chemical reactions. Its deuterated form allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into reaction mechanisms and molecular interactions .
Biology: In biological research, dodecyl-d25 alcohol is employed in the study of lipid bilayers and membrane proteins. Its isotopic labeling helps in tracing the metabolic pathways and understanding the dynamics of lipid-protein interactions .
Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity. It is also utilized in the formulation of topical creams and ointments due to its emollient properties .
Industry: In the industrial sector, dodecyl-d25 alcohol is used in the production of detergents, lubricants, and cosmetics. Its deuterated form is particularly valuable in the development of high-performance materials and coatings .
Safety and Hazards
Dodecyl-d25 alcohol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .
Mecanismo De Acción
Target of Action
1-Dodecan-d25-ol, also known as Dodecyl-d25 alcohol, is a saturated 12-carbon fatty alcohol . The primary targets of this compound are the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in the metabolism of their respective organisms .
Mode of Action
It is known that fatty alcohols like this compound can interact with their targets, potentially altering their function
Biochemical Pathways
Given its targets, it is likely that this compound influences lipid metabolism and related pathways . More research is required to fully understand the downstream effects of these interactions.
Pharmacokinetics
As a fatty alcohol, it is expected to have good bioavailability due to its lipophilic nature . The presence of deuterium atoms (d) may influence its pharmacokinetic properties, potentially slowing its metabolism and prolonging its action .
Result of Action
Given its targets, it is likely that this compound influences lipid metabolism and related processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the stability and activity of this compound . Additionally, the presence of other substances, such as proteins or lipids, can also influence its action .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Dodecan-d25-ol are not fully understood due to the limited available research. It is known that this compound interacts with various enzymes and proteins. For instance, it has been found to interact with the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the Fatty-acid amide hydrolase 1 in humans
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecan-d25-ol can be synthesized through the reduction of dodecanoic acid-d25 using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) in anhydrous ether under reflux conditions .
Industrial Production Methods: Industrial production of dodecyl-d25 alcohol involves the catalytic hydrogenation of dodecanoic acid-d25. This process is carried out in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Dodecanoic acid-d25.
Reduction: Dodecane-d25.
Substitution: Dodecyl-d25 halides.
Comparación Con Compuestos Similares
Dodecyl alcohol: The non-deuterated form with similar chemical properties but different isotopic composition.
Tetradecyl alcohol: A longer-chain alcohol with similar surfactant properties.
Hexadecyl alcohol: Another long-chain alcohol used in similar applications but with a longer carbon chain.
Uniqueness: 1-Dodecan-d25-ol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other isotopic labeling studies. This makes it particularly valuable in research applications where detailed molecular insights are required .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-VVZIYBSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480825 | |
| Record name | Dodecyl-d25 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160776-83-0 | |
| Record name | Dodecyl-d25 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160776-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


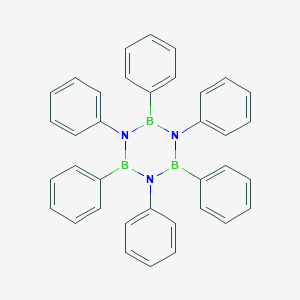
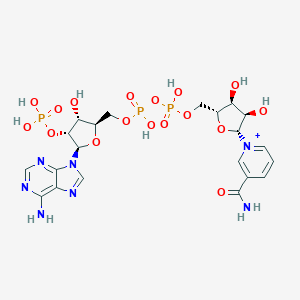

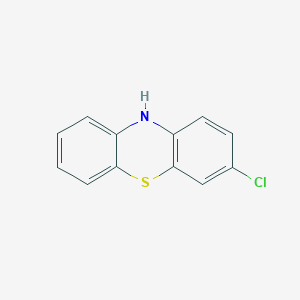
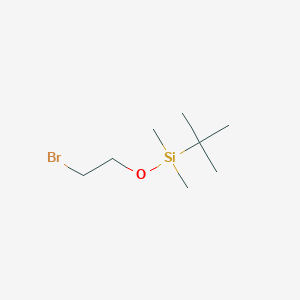
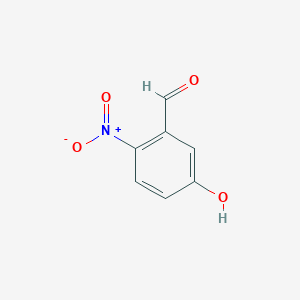
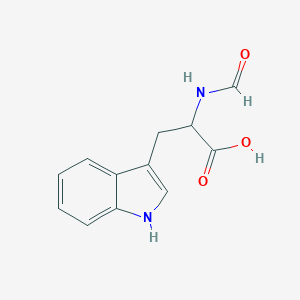
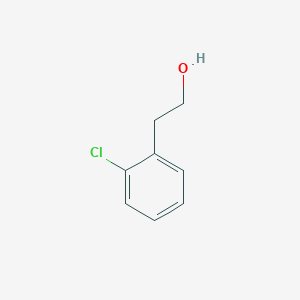
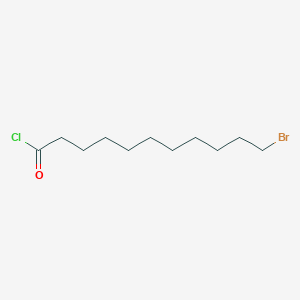

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
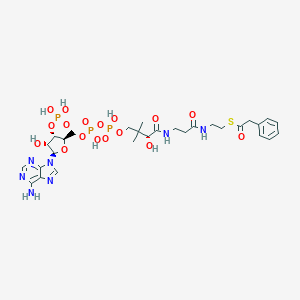
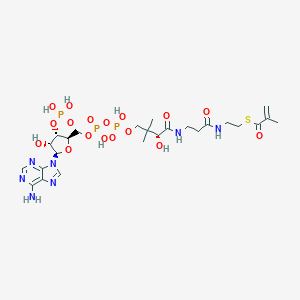
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
